Hetrombopag

Beschreibung

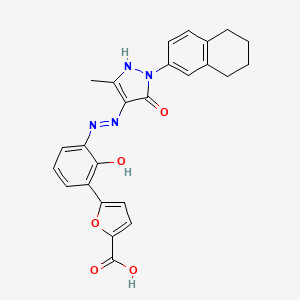

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1257792-41-8 |

|---|---|

Molekularformel |

C25H22N4O5 |

Molekulargewicht |

458.5 g/mol |

IUPAC-Name |

5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid |

InChI |

InChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33) |

InChI-Schlüssel |

YATJUTCKRWETAB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SHR8735; SHR 8735; SHR-8735; Hetrombopag |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Hetrombopag in Thrombocytopenia

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hetrombopag is a second-generation, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist developed for the treatment of thrombocytopenia.[1][2] Its mechanism centers on the specific activation of the TPO receptor, also known as c-Mpl, mimicking the effects of the endogenous cytokine thrombopoietin (TPO). By binding to the transmembrane domain of c-Mpl, this compound induces receptor dimerization and a conformational change that initiates a cascade of downstream signaling pathways.[3][4] Primarily, it activates the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription (STAT) pathway, alongside the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways.[5][6] This coordinated signaling stimulates the proliferation and differentiation of megakaryocyte progenitors in the bone marrow, leading to increased maturation of megakaryocytes and, ultimately, a sustained increase in platelet production.[2][5] Preclinical and clinical data demonstrate that this compound possesses greater potency than first-generation agonists like eltrombopag, offering a promising therapeutic option for various forms of thrombocytopenia.[1][7]

The Physiological Landscape: Thrombocytopenia and the TPO/c-Mpl Axis

Thrombocytopenia, a condition characterized by a platelet count below 100 × 10⁹/L, arises from either decreased platelet production, increased destruction, or splenic sequestration.[3] It is a common hematological issue in various disorders, including immune thrombocytopenia (ITP), aplastic anemia, and chemotherapy-induced thrombocytopenia.[5][8]

The homeostatic regulation of platelet levels is primarily governed by the cytokine thrombopoietin (TPO) and its receptor, c-Mpl (also designated as CD110).[9][10] TPO is constitutively produced, mainly by the liver, and its circulating levels are inversely regulated by the total platelet and megakaryocyte mass, which act as a sink by binding and clearing TPO from circulation.[10][11]

The c-Mpl receptor is a member of the type I cytokine receptor superfamily and is predominantly expressed on hematopoietic stem cells, megakaryocyte progenitors, and platelets.[9][11] In a resting state, c-Mpl exists as a monomer on the cell surface.[3][4] The binding of TPO induces receptor homodimerization, a critical conformational event that brings the intracellular domains into proximity, enabling the activation of receptor-associated Janus kinase 2 (JAK2).[3][12] This activation is the initiating step for the downstream signaling that drives megakaryopoiesis—the process of megakaryocyte development and subsequent platelet production.[3][9]

This compound: A Potent, Orally Active TPO-R Agonist

This compound is a novel, non-peptide small molecule designed as a TPO-R agonist.[1][13] Developed as a structural modification of eltrombopag, it was engineered to enhance potency and minimize toxicity.[1] Its oral bioavailability offers a significant advantage for patient compliance and long-term management.[8] Preclinical and clinical studies have consistently shown that this compound is more potent than eltrombopag, achieving therapeutic effects at lower concentrations.[1][3][4]

Core Mechanism: Allosteric Activation of the c-Mpl Receptor

Unlike endogenous TPO, which binds to the extracellular domain of c-Mpl, this compound acts as an allosteric agonist.[3][4] It specifically binds to the transmembrane domain of the c-Mpl receptor.[2][3] This distinct binding site is crucial as it circumvents competition with endogenous TPO and avoids the immunogenicity concerns associated with recombinant protein therapeutics.

The binding of this compound induces the dimerization and subsequent conformational change of the c-Mpl receptor, mimicking the action of TPO.[3] This structural shift is the pivotal event that triggers the trans-phosphorylation and activation of JAK2, the core molecule tethered to the intracellular domain of the receptor.[3][9] This TPO-R-dependent activation has been confirmed in studies where this compound had no effect on TPO-R-negative cell lines, proving its specific mode of action.[3][5]

This compound-Induced Downstream Signaling Cascades

Upon JAK2 activation, a coordinated network of intracellular signaling pathways is engaged to regulate the complex processes of cell proliferation, differentiation, and survival.[5][13]

The JAK-STAT Pathway: Driving Proliferation and Gene Expression

Activated JAK2 phosphorylates specific tyrosine residues on the intracellular tail of the c-Mpl receptor.[3] These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[3][5] Once recruited, STATs are themselves phosphorylated by JAK2, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to promote the expression of genes essential for megakaryocyte proliferation and early maturation.[3]

The PI3K/Akt Pathway: Promoting Cell Survival and Anti-Apoptosis

This compound-induced c-Mpl activation also engages the PI3K/Akt pathway.[3][5][13] This pathway is critical for promoting cell survival and inhibiting apoptosis in hematopoietic progenitors.[5][13] By preventing premature cell death, the PI3K/Akt pathway ensures a larger pool of megakaryocyte precursors is available for differentiation. Studies have shown this compound prevents apoptosis by modulating the expression of key regulatory proteins like BCL-XL and BAK.[13]

The MAPK/ERK Pathway: Regulating Maturation

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is another key downstream effector of this compound.[3][5][6] Activation of this pathway is strongly associated with the later stages of megakaryocyte maturation and the complex process of pro-platelet formation.[14][15] A balanced activation of both the Akt and ERK pathways is believed to be crucial for efficient thrombopoiesis.[14][15]

The integrated signaling network activated by this compound is visualized below.

Caption: this compound signaling cascade.

Cellular and Hematological Consequences

The culmination of these signaling events is a robust stimulation of megakaryopoiesis.[5] this compound promotes the entire spectrum of megakaryocyte development:

-

Proliferation of Progenitors : It stimulates the expansion of hematopoietic stem cells and megakaryocyte precursor cells.[5]

-

Differentiation and Maturation : It drives the differentiation of these precursors into mature, polyploid megakaryocytes, the cells responsible for producing platelets.[14][16]

-

Platelet Production : It ultimately leads to an increased output of functional platelets into the bloodstream, thereby elevating the peripheral platelet count.[2][14]

Clinical trials have validated these cellular effects, showing that this compound treatment leads to a significant and sustained increase in platelet counts in patients with ITP and other forms of thrombocytopenia.[2][7][17]

Experimental Validation: Key Methodologies

The mechanism of this compound has been elucidated through a series of rigorous preclinical and in vitro experiments. Understanding these protocols is key to appreciating the causality behind the mechanistic claims.

In Vitro TPO-R Activation and Proliferation Assays

This is a foundational experiment to confirm TPO-R agonism and determine potency.

-

Objective : To demonstrate that this compound stimulates cell proliferation in a TPO-R-dependent manner and to quantify its effective concentration (EC₅₀).

-

Methodology :

-

Cell Culture : Utilize a murine pro-B cell line (e.g., Ba/F3 or 32D) that is dependent on IL-3 for survival but has been stably transfected to express the human TPO receptor (c-Mpl).[5] A control cell line lacking c-Mpl is run in parallel.[5]

-

Cytokine Deprivation : Wash cells to remove IL-3 and induce a quiescent state.

-

Treatment : Plate the cells and treat with a serial dilution of this compound, eltrombopag (as a comparator), and recombinant human TPO (rhTPO, as a positive control).[5]

-

Incubation : Culture the cells for 48-72 hours.

-

Viability/Proliferation Readout : Assess cell proliferation using a colorimetric assay (e.g., MTS or WST-1) or flow cytometry.

-

Data Analysis : Plot the dose-response curve and calculate the EC₅₀ value. The lack of response in the control cell line validates the TPO-R-specific action.[5]

-

| Compound | Cell Line | EC₅₀ (nmol/L) | Source |

| This compound | 32D-MPL | 0.4 | [3][5] |

| Eltrombopag | 32D-MPL | 13.4 | [3][5] |

| This compound | Human CB CD34+ | 2.3 | [5] |

| Eltrombopag | Human CB CD34+ | 86.2 | [5] |

Analysis of Downstream Signaling by Phospho-Western Blot

This experiment directly visualizes the activation of intracellular signaling pathways.

-

Objective : To detect the phosphorylation of key signaling proteins (JAK2, STAT3/5, Akt, ERK) following this compound treatment.

-

Methodology :

-

Cell Culture & Starvation : Use TPO-R-expressing cells (e.g., 32D-MPL or human CD34+ cells) and starve them of growth factors to reduce basal signaling.[5]

-

Stimulation : Treat cells with this compound at a fixed concentration (e.g., near the EC₅₀) for various time points (e.g., 0, 15, 30, 60 minutes) or with varying concentrations for a fixed time.[5]

-

Lysis : Rapidly lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification : Determine protein concentration in the lysates (e.g., BCA assay).

-

SDS-PAGE & Western Blot : Separate proteins by size via electrophoresis, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated forms of JAK2, STAT5, Akt, and ERK. Re-probe with antibodies for the total protein as a loading control.

-

Detection : Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Caption: Workflow for Phospho-Western Blot Analysis.

Conclusion and Future Directions

This compound exemplifies a rationally designed second-generation TPO-R agonist with a well-defined mechanism of action. By specifically targeting the transmembrane domain of the c-Mpl receptor, it potently activates the canonical JAK/STAT, PI3K/Akt, and MAPK/ERK signaling pathways, leading to robust stimulation of megakaryopoiesis and a significant increase in platelet production. Its oral bioavailability and superior potency make it a valuable therapeutic agent in the management of thrombocytopenia.[1][3] Further research may explore its potential immunomodulatory effects, such as regulating the Treg/Th17 balance, which could provide additional benefits in autoimmune conditions like ITP.[4][8]

References

- This compound: A promising thrombopoietin receptor agonist for the treatment of primary and secondary immune thrombocytopenia. MedNexus.

- This compound: A promising thrombopoietin receptor agonist for the treatment of primary and secondary immune thrombocytopenia. MedNexus.

- Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist. PubMed Central.

- Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist. PubMed.

- Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study. PubMed Central.

- Revealing eltrombopag's promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation.

- A multicenter phase II study on the efficacy and safety of this compound in patients with severe aplastic anemia refractory to immunosuppressive therapy.

- This compound: A promising thrombopoietin receptor agonist for the treatment of primary and secondary immune thrombocytopenia.

- A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia. PubMed Central.

- Revealing eltrombopag's promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation.

- Characteristics and down-stream effect of eltrombopag, romiplostim and endogenous thrombopoietin.

- The Complex Role of MAPK/ERK Signaling Pathway in Different Types of Thrombocytopenia. MDPI.

- Lusutrombopag or this compound supports in vitro megakaryopoiesis better than other thrombopoietin receptor agonists. PubMed.

- A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia. PubMed.

- Analysis of the relationship between the megakaryocyte number and...

- The non-peptide thrombopoietin receptor agonist eltrombopag stimulates megakaryopoiesis in bone marrow cells

- The thrombopoietin receptor: revisiting the master regulator of platelet production.

- Studies of the c-Mpl thrombopoietin receptor through gene disruption and activ

- Structural basis of MPL activ

- Thrombopoietin and Its Receptor. PubMed.

Sources

- 1. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A multicenter phase II study on the efficacy and safety of this compound in patients with severe aplastic anemia refractory to immunosuppressive therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mednexus.org [mednexus.org]

- 4. mednexus.org [mednexus.org]

- 5. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The thrombopoietin receptor: revisiting the master regulator of platelet production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thrombopoietin and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis of MPL activation by thrombopoietin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies of the c-Mpl thrombopoietin receptor through gene disruption and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]

- 16. dash.harvard.edu [dash.harvard.edu]

- 17. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Hetrombopag: A Technical Guide for Drug Development Professionals

Abstract

Hetrombopag is a novel, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist developed for the treatment of thrombocytopenia.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacological properties of this compound, synthesizing data from in vitro and in vivo studies. We delve into its mechanism of action, detailing its interaction with the TPO receptor and downstream signaling cascades. The guide further explores its pharmacodynamic effects on megakaryopoiesis and platelet production, supported by quantitative data and detailed experimental protocols. Additionally, we summarize its pharmacokinetic profile and preclinical safety data. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study of thrombopoietic agents.

Introduction: The Clinical Imperative for Novel TPO-R Agonists

Thrombocytopenia, a condition characterized by a low platelet count, poses a significant risk of bleeding and can complicate the management of various diseases, including immune thrombocytopenia (ITP), aplastic anemia, and chemotherapy-induced thrombocytopenia (CIT).[2][4] While first-generation TPO-R agonists have demonstrated clinical efficacy, the quest for improved therapeutic agents with enhanced potency, favorable safety profiles, and convenient oral administration continues.[5][6] this compound emerged from these efforts as a promising second-generation, non-peptide TPO-R agonist.[5][7] Preclinical evidence, which will be detailed in this guide, indicates that this compound possesses potent thrombopoietic activity, potentially offering a valuable therapeutic alternative for patients with thrombocytopenia.[1][8]

Mechanism of Action: Activating the TPO Receptor Signaling Cascade

This compound exerts its pharmacological effect by selectively binding to and activating the human thrombopoietin receptor (TPO-R), also known as c-Mpl.[1][8] Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of the receptor, this compound, similar to eltrombopag, is a small molecule that binds to the transmembrane domain of the TPO-R.[5] This interaction induces a conformational change in the receptor, leading to its dimerization and the subsequent activation of downstream intracellular signaling pathways.[5]

The activation of TPO-R by this compound triggers a cascade of phosphorylation events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[5][9] This leads to the phosphorylation and activation of JAK2, which in turn phosphorylates STAT3 and STAT5.[5] Activated STAT proteins then translocate to the nucleus to regulate the transcription of genes involved in megakaryocyte proliferation and differentiation.[5][10]

Beyond the canonical JAK/STAT pathway, this compound also stimulates other critical signaling networks, including the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) and the Extracellular signal-regulated kinase (ERK) pathways.[1][5][8] These pathways play crucial roles in promoting cell survival, proliferation, and differentiation of hematopoietic stem cells and megakaryocyte progenitors.[1][8] Notably, preclinical studies have shown that this compound can act additively with endogenous TPO to stimulate TPO-R-dependent signaling, suggesting a cooperative mechanism in promoting cell viability and preventing apoptosis.[1][8]

Caption: this compound-induced TPO-R signaling pathway.

Pharmacodynamics: In Vitro and In Vivo Efficacy

The preclinical pharmacodynamic studies of this compound have consistently demonstrated its potent and specific activity in stimulating megakaryopoiesis and increasing platelet counts.

In Vitro Potency and Specificity

This compound has been shown to stimulate the proliferation and differentiation of human TPO-R-expressing cells in a concentration-dependent manner.[1][8] In vitro studies utilizing cell lines such as 32D-MPL (murine myeloid progenitor cells transfected with human TPO-R) have been instrumental in quantifying its potency.[1][8]

| Cell Line | Parameter | This compound | Eltrombopag | Reference |

| 32D-MPL | EC50 (Proliferation) | 0.4 nmol/L | 13.4 nmol/L | [5][8] |

| Human CB CD34+ | EC50 (Phosphorylation of STAT3, STAT5, ERK1/2) | 2.3 nmol/L | 86.2 nmol/L | [5] |

Table 1: Comparative In Vitro Potency of this compound and Eltrombopag.

These results indicate that this compound is significantly more potent than eltrombopag in stimulating TPO-R-dependent cell proliferation and signaling.[5][8] Importantly, this compound did not affect the proliferation of TPO-R-negative cell lines, confirming its specificity for the TPO receptor.[5]

Furthermore, this compound has been shown to up-regulate G1-phase-related proteins, such as p-RB, Cyclin D1, and CDK4/6, thereby promoting cell cycle progression.[1][8] It also exhibits anti-apoptotic effects by modulating the expression of BCL-XL and BAK.[1][8]

In Vivo Efficacy in Preclinical Models

The in vivo efficacy of this compound has been evaluated in various preclinical models, demonstrating its ability to increase platelet counts following oral administration. A key in vivo model utilized is the hollow fiber assay, where 32D-MPL cells are encapsulated in hollow fibers and implanted into nude mice. This model allows for the assessment of a drug's ability to stimulate cell proliferation in a systemic environment.

Orally administered this compound significantly promoted the viability and growth of 32D-MPL cells in these implanted hollow fibers, with a much higher potency observed compared to eltrombopag.[1][8] Dose-dependent efficacy was observed, with significant effects at doses of 6 mg/kg or greater.[8]

Caption: Experimental workflow for the in vivo hollow fiber assay.

Preclinical Pharmacokinetics

Understanding the pharmacokinetic profile of a drug candidate is crucial for predicting its behavior in humans. Preclinical studies in healthy individuals have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.[11]

Following a single oral dose in healthy individuals, this compound exhibited a time to maximum plasma concentration (Tmax) of approximately 8 hours.[11] The half-life (t1/2) ranged from 11.9 to 40.1 hours in a dose-prolonged manner.[11] A dose-proportional increase in maximum concentration (Cmax) was observed, while the area under the curve (AUC) increased in a greater than dose-proportional manner.[11] The plasma concentration of this compound reached a steady-state after 7 days of once-daily administration.[11]

In a study using the hollow-fiber assay in nude mice, a single oral dose of 18 mg/kg resulted in a peak plasma concentration of 687 ± 342 ng/mL at 3 hours, which decreased to 4.5 ± 0.5 ng/mL at 24 hours.[8]

| Species | Dose | Tmax (hr) | Cmax (ng/mL) | t1/2 (hr) | Reference |

| Human (Single Dose) | 5-40 mg | ~8 | Dose-proportional | 11.9 - 40.1 | [11] |

| Mouse (Single Dose) | 18 mg/kg | 3 | 687 ± 342 | - | [8] |

Table 2: Summary of Preclinical Pharmacokinetic Parameters of this compound.

Preclinical Safety and Toxicology

Preclinical safety evaluation is a cornerstone of drug development. Toxicology studies in rodents have been conducted for this compound.[12] One adverse event of particular concern with some TPO-R agonists is the potential for cataracts, which was observed in rodent toxicological studies of eltrombopag.[12] In a phase II study of this compound in patients with severe aplastic anemia, only one case of cataract was reported, and it was not considered treatment-related.[12] Overall, preclinical and early clinical data suggest that this compound is well-tolerated.[2][6]

Experimental Protocols

For the purpose of reproducibility and methodological clarity, this section provides a detailed protocol for a key in vitro assay used to characterize the activity of TPO-R agonists.

In Vitro Cell Proliferation Assay (32D-MPL Cells)

Objective: To determine the potency (EC50) of this compound in stimulating the proliferation of TPO-R-expressing cells.

Materials:

-

32D-MPL cells (murine myeloid progenitor cells stably transfected with human TPO-R)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Recombinant murine Interleukin-3 (mIL-3)

-

This compound (and comparator compounds, e.g., eltrombopag)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Culture Maintenance: Maintain 32D-MPL cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1 ng/mL mIL-3 to support their growth.

-

Cytokine Deprivation: Prior to the assay, wash the cells twice with cytokine-free medium to remove any residual mIL-3. Resuspend the cells in cytokine-free medium and incubate for 4-6 hours to induce a quiescent state.

-

Cell Seeding: After cytokine deprivation, count the cells and adjust the density to 1 x 10^5 cells/mL in cytokine-free medium. Seed 50 µL of the cell suspension into each well of a 96-well plate.

-

Compound Preparation and Addition: Prepare a serial dilution of this compound and comparator compounds in cytokine-free medium. Add 50 µL of the compound dilutions to the respective wells, resulting in a final volume of 100 µL per well. Include vehicle control and positive control (e.g., recombinant human TPO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Plot the cell viability data against the log concentration of the compound. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.

Self-Validation System: The inclusion of a positive control (rhTPO) ensures that the cells are responsive to TPO-R stimulation. The vehicle control establishes the baseline proliferation in the absence of a stimulant. The use of a TPO-R-negative parental cell line (32D-Vector) in parallel experiments can confirm the TPO-R-dependent activity of the test compound.[5]

Conclusion and Future Directions

The preclinical pharmacological profile of this compound demonstrates its potential as a potent, orally active, and specific TPO-R agonist.[1][8] Its superior in vitro and in vivo potency compared to eltrombopag suggests it may offer clinical advantages.[5][6][8] The well-characterized mechanism of action, involving the activation of key signaling pathways crucial for megakaryopoiesis, provides a strong rationale for its clinical development.

Further preclinical studies could focus on exploring its efficacy in a wider range of thrombocytopenia models, including models of chemotherapy-induced thrombocytopenia and immune thrombocytopenia.[2][4] Long-term toxicology studies will also be critical to fully delineate its safety profile. The promising preclinical data presented in this guide provide a solid foundation for the ongoing and future clinical evaluation of this compound as a novel therapeutic option for patients with thrombocytopenia.

References

-

Xie C, Zhao H, Bao X, et al. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist. J Cell Mol Med. 2018;22(11):5367-5377. [Link]

-

This compound: A promising thrombopoietin receptor agonist for the treatment of primary and secondary immune thrombocytopenia. Rheumatology & Autoimmunity - MedNexus. Published online July 7, 2025. [Link]

-

Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist. PubMed Central (PMC). [Link]

-

Clinical Research Progress of this compound in Thrombocytopenia. Chinese Journal of New Drugs. 2023;32(1): 1-6. [Link]

-

Biological activity of thrombopoietin receptor agonists: development of in vitro functional and binding assays. Endocrine Abstracts. 2018;56:P233. [Link]

-

Mei H, Liu X, Li Y, et al. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study. Ann Transl Med. 2021;9(1):37. [Link]

-

Syed YY. This compound: First Approval. Drugs. 2021;81(13):1581-1585. [Link]

-

This compound. Wikipedia. [Link]

-

Zheng L, Liang M, Zeng X, et al. Safety, Pharmacokinetics and Pharmacodynamics of this compound Olamine, a Novel TPO-R Agonist, in Healthy Individuals. Basic Clin Pharmacol Toxicol. 2017;121(5):414-422. [Link]

-

Mei H, Liu X, Li Y, et al. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia. J Hematol Oncol. 2021;14(1):37. [Link]

-

Zheng L, Liang M, Zeng X, et al. Safety, Pharmacokinetics and Pharmacodynamics of this compound Olamine, a Novel TPO-R Agonist, in Healthy Individuals. Basic Clin Pharmacol Toxicol. 2017;121(5):414-422. [Link]

-

Mei H, Liu X, Li Y, et al. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia. J Hematol Oncol. 2021;14(1):37. [Link]

-

Zhang L, Fu R, Wang H, et al. A multicenter phase II study on the efficacy and safety of this compound in patients with severe aplastic anemia refractory to immunosuppressive therapy. Ther Adv Hematol. 2022;13:20406207221107598. [Link]

-

This compound. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Li Y, Wang Z, Chen X, et al. Efficacy and safety of this compound in the treatment of chemotherapy-related thrombocytopenia in solid tumors: a retrospective study. Ann Transl Med. 2023;11(15):521. [Link]

-

Cellular mechanism of action of thrombopoietin receptor agonists. ResearchGate. [Link]

-

Thrombopoietin Signaling. QIAGEN GeneGlobe. [Link]

Sources

- 1. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Research Progress of this compound in Thrombocytopenia [journal11.magtechjournal.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Efficacy and safety of this compound in the treatment of chemotherapy-related thrombocytopenia in solid tumors: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mednexus.org [mednexus.org]

- 6. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Safety, Pharmacokinetics and Pharmacodynamics of this compound Olamine, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A multicenter phase II study on the efficacy and safety of this compound in patients with severe aplastic anemia refractory to immunosuppressive therapy - PMC [pmc.ncbi.nlm.nih.gov]

Hetrombopag molecular structure and activity

An In-Depth Technical Guide to Hetrombopag: Molecular Structure and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist developed for the treatment of thrombocytopenia.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, and mechanism of action. It further explores its pharmacological activity through a synthesis of preclinical and clinical data, outlines key experimental protocols for its evaluation, and discusses its clinical significance. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the field of drug development and hematology.

Introduction: The Clinical Need for Novel TPO-R Agonists

Thrombocytopenia, a condition characterized by a dangerously low platelet count, poses a significant risk of bleeding and is associated with various medical conditions, including immune thrombocytopenia (ITP), chronic liver disease, and chemotherapy-induced myelosuppression.[3][4][5] While first-line therapies like glucocorticoids and immunoglobulins are effective for many, a substantial number of patients require alternative treatments.[3] Thrombopoietin receptor agonists (TPO-RAs) have emerged as a crucial therapeutic class, stimulating the production of platelets by activating the TPO receptor (also known as c-Mpl).[3][6]

This compound (also known as SHR-8735) is a next-generation TPO-RA, developed in China, that offers a promising therapeutic option.[3][7][8] It was developed through structural modifications of the earlier TPO-RA, eltrombopag, to enhance potency and minimize toxicity.[9][10] This guide delves into the core scientific attributes of this compound that underpin its clinical utility.

Molecular Structure and Physicochemical Properties

This compound is a synthetic organic compound belonging to the biarylhydrazone class.[4] It is administered orally as an ethanolamine salt, referred to as this compound olamine.[7][11]

Chemical Identity

-

IUPAC Name: 5‐[2‐hydroxy‐3‐[[5‐methyl‐3‐oxo‐2‐(5,6,7,8‐tetrahydronaphthalen‐2‐yl)‐1H‐pyrazol‐4‐yl]diazenyl]phenyl]furan‐2‐carboxylic acid[8][12]

-

CAS Number: 1257792-41-8 (free acid); 1257792-42-9 (olamine)[7][13]

Physicochemical Characteristics

A summary of key calculated physicochemical properties is presented below. These properties are critical for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Weight | 458.16 | [7] |

| XLogP | 5.71 | [7] |

| Hydrogen Bond Donors | 3 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Rotatable Bonds | 5 | [7] |

| Topological Polar Surface Area | 132.66 Ų | [7] |

Note: These properties were generated using the Chemistry Development Kit (CDK).[7]

Synthesis Overview

The synthesis of this compound involves a multi-step process. While detailed proprietary synthesis routes are not fully public, patent literature outlines key transformations. A general approach involves the synthesis of key intermediates, such as (5,6,7,8-tetrahydronaphthalene-2-yl)hydrazine hydrochloride and its subsequent reaction with ethyl acetoacetate.[14] This is followed by a series of reactions including hydrolysis and a final coupling step with a diazonium salt to yield the this compound molecule.[14] The process is designed to be scalable for large-scale pharmaceutical production.

Mechanism of Action: Activating Megakaryopoiesis

This compound exerts its pharmacological effect by acting as a selective agonist of the thrombopoietin receptor (TPO-R), a member of the type I cytokine receptor family.[4][6] Unlike endogenous TPO, which binds to the extracellular domain of the receptor, this compound, being a small non-peptide molecule, binds to the transmembrane domain of TPO-R.[2][3]

This binding event induces a conformational change in the receptor, leading to its dimerization and the subsequent activation of intracellular signaling cascades.[3][6] The primary signaling pathway activated is the Janus kinase 2/signal transducers and activators of transcription (JAK2/STAT) pathway.[3][6]

Downstream Signaling Pathways

Upon binding to TPO-R, this compound triggers a cascade of intracellular events:

-

Receptor Dimerization and JAK2 Activation: this compound binding promotes the dimerization of TPO-R, which brings the associated JAK2 kinases into close proximity, leading to their autophosphorylation and activation.[3][6]

-

STAT Phosphorylation and Nuclear Translocation: Activated JAK2 phosphorylates STAT3 and STAT5 transcription factors.[3][6] These phosphorylated STATs then dimerize and translocate to the nucleus.

-

Gene Expression: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes essential for the proliferation and maturation of megakaryocytes.[3]

-

Activation of Other Pathways: In addition to the JAK/STAT pathway, this compound also activates the PI3K/AKT and ERK1/2 (MAPK) signaling pathways, which further contribute to megakaryocyte maturation and platelet production.[3][4][6]

This multi-pathway activation ultimately leads to increased megakaryopoiesis and a subsequent rise in circulating platelet counts.[3]

Signaling Pathway Diagram

Caption: this compound signaling pathway in megakaryocyte progenitor cells.

Pharmacological Activity

This compound has demonstrated potent and dose-dependent thrombopoietic activity in both preclinical and clinical studies.[1][3]

Preclinical Pharmacology

-

In Vitro Activity: In vitro studies have shown that this compound stimulates the proliferation of human TPO-R-expressing cells in a concentration-dependent manner.[3][4] It effectively promoted the proliferation of 32D cells stably transfected with human TPO-R (32D-MPL) with an EC50 value of 0.4 nmol/L.[3] In comparison, eltrombopag had an EC50 of 13.4 nmol/L, indicating this compound's higher potency.[3] Furthermore, this compound stimulated the proliferation of human cord blood-derived CD34+ hematopoietic stem cells with an EC50 of 2.3 nmol/L, compared to 86.2 nmol/L for eltrombopag.[4]

-

In Vivo Activity: In a hollow-fibre assay using nude mice implanted with 32D-MPL cells, orally administered this compound demonstrated significantly greater potency in promoting cell viability and growth compared to eltrombopag.[4] Daily oral administration of 18 mg/kg this compound for 12 days significantly stimulated the proliferation of these cells.[4]

| Parameter | This compound | Eltrombopag | Reference |

| EC50 (32D-MPL cell proliferation) | 0.4 nmol/L | 13.4 nmol/L | [3] |

| EC50 (Human CD34+ cell proliferation) | 2.3 nmol/L | 86.2 nmol/L | [4] |

Pharmacokinetics in Humans

Phase I studies in healthy individuals have characterized the pharmacokinetic profile of this compound.[1][15]

-

Absorption: After a single oral dose, the time to maximum plasma concentration (Tmax) is approximately 8 hours.[1][15] Food can significantly decrease the plasma concentration of this compound.[16]

-

Distribution: The apparent volume of distribution (Vz/F) after a single oral dose of 5-40 mg ranges from 190 to 612 L.[16]

-

Metabolism: this compound is primarily metabolized through the cleavage of its hydrazine bond, followed by acetylation, propionylation, and glucuronidation.[16]

-

Elimination: The plasma elimination half-life (t1/2) ranges from 11.9 to 40.1 hours in a dose-prolonged manner.[1][15] The plasma concentration of this compound reaches a steady state after 7 days of once-daily administration.[1][15]

| PK Parameter | Value | Reference |

| Tmax (single dose) | ~8 hours | [1][15] |

| t1/2 (single dose) | 11.9 - 40.1 hours | [1][15] |

| Time to steady-state (multiple doses) | 7 days | [1][15] |

Clinical Efficacy and Safety

Multiple clinical trials have demonstrated the efficacy and safety of this compound in patients with ITP.

-

Phase I Study in ITP Patients: A single-arm, open-label, multi-center phase 1 study showed that 59.5% of patients with chronic ITP achieved a platelet count of ≥50×10^9/L at week 6.[9] The median time to first response was 2.1 weeks.[9]

-

Phase III Trial in ITP Patients: A multicenter, randomized, double-blind, placebo-controlled phase III trial (NCT03222843) confirmed the efficacy of this compound.[17][18] A significantly higher proportion of patients in the this compound groups (58.9% for 2.5 mg and 64.3% for 5 mg initial dose) achieved the primary endpoint compared to the placebo group (5.9%).[17]

-

Pediatric ITP: A phase 3 trial in children and adolescents with chronic ITP also demonstrated the efficacy of this compound, with 61.4% of patients achieving the primary endpoint compared to 9.7% in the placebo group.[19]

-

Safety Profile: this compound has been generally well-tolerated in clinical trials.[1][9][19] The most common adverse events are generally mild to moderate.[19] Importantly, compared to other TPO-RAs, this compound may have a lower incidence of hepatotoxicity due to its greater receptor selectivity and fewer off-target effects.[3][6]

Experimental Protocols for Activity Assessment

The evaluation of this compound's activity relies on a combination of in vitro and in vivo assays.

In Vitro Cell Proliferation Assay

This assay quantifies the ability of this compound to stimulate the proliferation of a TPO-dependent cell line.

Objective: To determine the EC50 of this compound.

Methodology:

-

Cell Culture: Maintain 32D-MPL cells (a murine cell line stably transfected with the human TPO receptor) in an appropriate growth medium supplemented with a cytokine like IL-3.

-

Cytokine Deprivation: Prior to the assay, wash the cells to remove the cytokine and resuspend them in a cytokine-free medium.

-

Assay Setup: Plate the cells in a 96-well plate. Add serial dilutions of this compound or a control compound (e.g., eltrombopag) to the wells. Include a positive control (recombinant human TPO) and a negative control (vehicle).

-

Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Proliferation Measurement: Assess cell proliferation using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: Plot the dose-response curve and calculate the EC50 value using appropriate software.

In Vivo Hollow-Fibre Assay

This in vivo model provides a rapid assessment of the compound's activity and links its pharmacokinetics to its pharmacodynamics.[4]

Objective: To evaluate the in vivo efficacy of orally administered this compound.

Methodology:

-

Hollow Fibre Preparation: Encapsulate 32D-MPL cells within hollow fibres.

-

Implantation: Surgically implant the hollow fibres subcutaneously into nude mice.

-

Drug Administration: Administer this compound or vehicle orally to the mice at a predetermined dose and schedule.

-

Sample Collection: At various time points, collect blood samples for pharmacokinetic analysis and retrieve the hollow fibres.

-

Cell Viability Assessment: Recover the cells from the hollow fibres and assess their viability using a method like the MTT assay.

-

Pharmacodynamic Analysis: Correlate the plasma concentrations of this compound with the observed effects on cell proliferation and the activation of downstream signaling molecules (e.g., p-STAT) in the recovered cells.[4]

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's in vitro and in vivo activity.

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of thrombocytopenia. Its distinct molecular structure and mechanism of action as a potent TPO-R agonist translate into a robust and dose-dependent increase in platelet production. Clinical studies have established its efficacy and a manageable safety profile in patients with ITP, including pediatric populations.[3][9][19]

Future research should continue to explore the long-term safety and efficacy of this compound, particularly in comparison to other TPO-RAs. Further investigation into its potential applications in other forms of thrombocytopenia, such as chemotherapy-induced thrombocytopenia and myelodysplastic syndromes, is also warranted.[5][20] The favorable pharmacological profile of this compound positions it as a valuable therapeutic tool in the management of a range of hematological disorders.

References

- This compound: A promising thrombopoietin receptor agonist for the treatment of primary and secondary immune thrombocytopenia | Rheumatology & Autoimmunity - MedNexus. (2025).

- Xie, C., et al. (2018). Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist. Journal of Cellular and Molecular Medicine.

- This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).

- Safety, Pharmacokinetics and Pharmacodynamics of this compound Olamine, a Novel TPO-R Agonist, in Healthy Individuals. (2017). PubMed.

- Effect of postdose fasting duration on this compound olamine pharmacokinetics and pharmacodynamics in healthy volunteers. (n.d.). PubMed Central.

- This compound olamine structure. IUPAC name:... (n.d.). ResearchGate.

- Safety, Pharmacokinetics and Pharmacodynamics of this compound Olamine, a Novel TPO-R Agonist, in Healthy Individual. (n.d.). Ovid.

- This compound. (n.d.). Wikipedia.

- This compound | CAS# 1257792-41-8 | Thrombopoietin Receptor Agonist | MedKoo. (n.d.).

- This compound: A promising thrombopoietin receptor agonist for the treatment of primary and secondary immune thrombocytopenia. (2025). MedNexus.

- This compound Datasheet. (n.d.). DC Chemicals.

- Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study. (n.d.). PubMed Central.

- Efficacy and safety of this compound, a novel thrombopoietin receptor agonist, in children and adolescents with immune thrombocytopenia: Results from a randomized, multicenter, placebo-controlled phase 3 trial. (2025). Blood | American Society of Hematology - ASH Publications.

- Efficacy and safety of this compound in the treatment of chemotherapy-related thrombocytopenia in solid tumors: a retrospective study. (n.d.). Frontiers.

- Efficacy and safety of this compound in the treatment of Pediatric immune thrombocytopenia: A Real-World Observational Study. (2025). Blood | American Society of Hematology - ASH Publications.

- Buy this compound olamine | 1257792-42-9 | >98%. (n.d.). Smolecule.

- This compound olamine | CAS#1257792-42-9. (n.d.). MedKoo Biosciences.

- This compound. (n.d.). TargetMol.

- Molecule structure of this compound olamine. (n.d.). ResearchGate.

- This compound for the treatment of chemotherapy-induced thrombocytopenia in advanced solid tumors: A multicenter, randomized, double-blind, placebo-controlled phase III trial. (2025). Blood | American Society of Hematology - ASH Publications.

- A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia. (2021). PubMed.

- Real-world clinical trial of this compound (TPO-RA) in the treatment of primary immune thrombocytopenia (ITP). (2025). Blood | American Society of Hematology - ASH Publications.

- Definition of this compound olamine. (n.d.). NCI Drug Dictionary - National Cancer Institute.

- This compound for the management of chemotherapy-induced thrombocytopenia in patients with advanced solid tumors: a multicenter, randomized, double-blind, placebo-controlled, phase II study. (n.d.). PubMed Central.

- Eltrombopag: Synthesis and Mechanism. (2025). ChemicalBook.

- This compound: A promising thrombopoietin receptor agonist for the treatment of primary and secondary immune thrombocytopenia. (2025). ResearchGate.

- Cellular mechanism of action of thrombopoietin receptor agonists. (n.d.). ResearchGate.

- This compound. (n.d.). MedPath.

- A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia. (2021). PubMed Central.

- Revealing eltrombopag's promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation. (n.d.). NIH.

- This compound Olamine. (2024). New Drug Approvals.

Sources

- 1. Safety, Pharmacokinetics and Pharmacodynamics of this compound Olamine, a Novel TPO-R Agonist, in Healthy Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. mednexus.org [mednexus.org]

- 4. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. mednexus.org [mednexus.org]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound for the management of chemotherapy-induced thrombocytopenia in patients with advanced solid tumors: a multicenter, randomized, double-blind, placebo-controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. researchgate.net [researchgate.net]

- 13. medkoo.com [medkoo.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. ovid.com [ovid.com]

- 16. Effect of postdose fasting duration on this compound olamine pharmacokinetics and pharmacodynamics in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

- 20. Frontiers | Efficacy and safety of this compound in the treatment of chemotherapy-related thrombocytopenia in solid tumors: a retrospective study [frontiersin.org]

In Vitro Characterization of Hetrombopag's TPOR Agonism: An In-Depth Technical Guide

This guide provides a comprehensive overview of the in vitro methodologies for characterizing the thrombopoietin receptor (TPOR) agonism of Hetrombopag, a novel, orally bioavailable small-molecule TPOR agonist. This document is intended for researchers, scientists, and drug development professionals engaged in the study of hematopoiesis and thrombopoietic agents.

Introduction: The Thrombopoietin Receptor and its Significance

The thrombopoietin receptor (TPOR), also known as c-Mpl, is a critical cytokine receptor that governs the development and maturation of megakaryocytes, the precursor cells to platelets.[1][2] Its natural ligand, thrombopoietin (TPO), is the primary physiological regulator of platelet production.[2][3] Upon TPO binding, TPOR dimerizes, leading to the activation of intracellular signaling cascades that are crucial for megakaryopoiesis and platelet formation.[2][3][4] The principal signaling pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT), and the mitogen-activated protein kinase (MAPK/ERK) pathways.[3][4][5][6] Dysregulation of the TPO/TPOR axis can lead to thrombocytopenia, a condition characterized by a low platelet count and an increased risk of bleeding. TPOR agonists, therefore, represent a promising therapeutic strategy for various forms of thrombocytopenia.[7][8]

This compound is a second-generation, non-peptide TPOR agonist that has demonstrated efficacy in increasing platelet counts.[4][7][9] Unlike endogenous TPO, this compound binds to the transmembrane domain of TPOR, inducing a conformational change that mimics the activated state and initiates downstream signaling.[2][3][4] A thorough in vitro characterization of its TPOR agonism is paramount to understanding its mechanism of action and potency.

Part 1: Foundational Assays for TPOR Agonist Characterization

A robust in vitro characterization of this compound relies on a panel of cell-based assays designed to assess its ability to specifically activate TPOR and induce downstream cellular responses. The selection of appropriate cell lines is the cornerstone of these investigations.

Cell Line Selection: The Key to a Validated System

The choice of cell model is critical for accurately assessing TPOR agonism. The ideal cell line should either endogenously express functional human TPOR or be engineered to do so.

-

Ba/F3-hTPOR Cells: The murine pro-B cell line Ba/F3 is dependent on interleukin-3 (IL-3) for survival and proliferation.[10] By stably transfecting these cells with the human TPOR gene (hTPOR or c-mpl), they become dependent on TPOR agonists for growth in the absence of IL-3.[11][12] This provides a clean and specific system to study TPOR activation, as the parental Ba/F3 cells do not respond to TPOR agonists. This model is widely used to evaluate the efficacy and specificity of TPOR agonists.[2][3][4]

-

HEL Cell Line: The Human Erythroleukemia (HEL) cell line is a human-derived cell line that endogenously expresses TPOR.[13][14][15] These cells can be used to study TPOR signaling in a more physiologically relevant human context.[16]

-

Primary Human CD34+ Cells: For the most physiologically relevant data, primary human hematopoietic stem and progenitor cells (HSPCs) expressing the CD34 marker can be isolated from bone marrow, peripheral blood, or cord blood. These cells represent the natural target for TPOR agonists and can be used to assess the effects on megakaryocyte differentiation and proliferation.[5]

Proliferation Assays: Quantifying Mitogenic Response

A primary function of TPOR activation is the stimulation of cell proliferation. Therefore, a proliferation assay is a fundamental method to quantify the agonistic activity of this compound.

Principle: TPOR-expressing cells are cultured with varying concentrations of this compound. The resulting cell proliferation is measured using colorimetric, fluorometric, or luminescent methods that correlate with the number of viable cells.

Experimental Protocol: Ba/F3-hTPOR Proliferation Assay

-

Cell Preparation: Culture Ba/F3-hTPOR cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and IL-3. Prior to the assay, wash the cells three times with IL-3-free medium to remove any residual growth factors.

-

Cell Seeding: Resuspend the washed cells in IL-3-free medium and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Prepare a serial dilution of this compound in IL-3-free medium. Add the diluted compound to the appropriate wells. Include a negative control (medium only) and a positive control (recombinant human TPO, rhTPO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment: Add a viability reagent such as MTT, resazurin, or a reagent for an ATP-based luminescent assay (e.g., CellTiter-Glo®).

-

Data Acquisition: Measure the absorbance, fluorescence, or luminescence according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Data Presentation: Expected Proliferation Data

| Compound | Cell Line | EC50 (nM) |

| This compound | 32D-MPL | 0.4[2][3][4] |

| Eltrombopag | 32D-MPL | 13.4[2][3][4] |

| This compound | Human CB-derived CD34+ | 2.3[5] |

| Eltrombopag | Human CB-derived CD34+ | 86.2[5] |

Note: 32D-MPL is another cell line model similar to Ba/F3-hTPOR.

Part 2: Delineating the Signaling Cascade

To gain a deeper understanding of this compound's mechanism of action, it is essential to investigate its impact on the key downstream signaling pathways of TPOR.

JAK/STAT Pathway Activation: The Primary Signaling Axis

The JAK/STAT pathway is a primary and rapid signaling cascade initiated by TPOR activation.[3][4] Upon this compound binding, TPOR dimerization leads to the phosphorylation and activation of JAK2, which in turn phosphorylates STAT proteins (primarily STAT3 and STAT5).[4][5] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell survival and proliferation.[1][4]

Workflow for Assessing JAK/STAT Pathway Activation

Caption: Simplified TPOR signaling pathway activated by this compound.

Experimental Protocol: Western Blot for Phosphorylated AKT (p-AKT)

The protocol for assessing p-AKT is analogous to that for p-STAT5, with the primary difference being the use of an antibody specific for p-AKT (e.g., at Ser473). The membrane should also be reprobed for total AKT to confirm equal loading.

Part 3: Quantifying Transcriptional Activation

Reporter gene assays provide a quantitative measure of the activation of specific transcription factors and signaling pathways.

STAT5 Reporter Gene Assay: A Functional Readout

This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing STAT5 response elements. [1][17]Activation of the JAK/STAT5 pathway by this compound leads to the expression of the reporter gene, which can be quantified. [1][17] Principle: Cells are engineered to express both TPOR and a luciferase reporter construct driven by a STAT5-responsive promoter. [1][17]Upon treatment with this compound, the activated STAT5 binds to the response elements and drives luciferase expression, resulting in a light-emitting reaction that can be measured. [1][17][18] Experimental Protocol: STAT5 Luciferase Reporter Assay

-

Cell Line: Utilize a commercially available TPOR reporter cell line or develop one by co-transfecting a suitable host cell line (e.g., HEK293) with plasmids encoding hTPOR and a STAT5-luciferase reporter.

-

Cell Seeding and Treatment: Seed the reporter cells in a white, opaque 96-well plate. Treat the cells with a serial dilution of this compound and incubate for 6-24 hours.

-

Lysis and Luciferase Reaction: Lyse the cells and add a luciferase substrate.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase signal to cell viability if necessary and plot the signal against the this compound concentration to determine the EC50.

Data Presentation: Expected Reporter Assay Data

| Compound | Reporter Assay | EC50 (nM) |

| This compound | STAT5-Luciferase | ~1-10 |

| rhTPO | STAT5-Luciferase | ~0.1-1 |

Conclusion

The in vitro characterization of this compound's TPOR agonism requires a multi-faceted approach. By employing a combination of proliferation assays, signaling pathway analysis through western blotting, and functional reporter gene assays, a comprehensive profile of the compound's potency, efficacy, and mechanism of action can be established. The methodologies described in this guide provide a robust framework for the preclinical evaluation of this compound and other novel TPOR agonists.

References

- This compound: A promising thrombopoietin receptor agonist for the treatment of primary and secondary immune thrombocytopenia. MedNexus.

- Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist. PubMed Central.

- Human TPOR Reporter Assay Kit. Indigo Biosciences.

- This compound: A promising thrombopoietin receptor agonist for the treatment of primary and secondary immune thrombocytopenia. MedNexus.

- Human Thrombopoietin Receptor Reporter Assay System (TPOR). Indigo Biosciences.

- Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study. PubMed Central.

- A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia. PubMed.

- Efficacy and safety of this compound, a novel thrombopoietin receptor agonist, in children and adolescents with immune thrombocytopenia: Results from a randomized, multicenter, placebo-controlled phase 3 trial.

- Biological activity of thrombopoietin receptor agonists: development of in vitro functional and binding assays. Endocrine Abstracts.

- TpoR activ

- Efficacy and safety of this compound in the treatment of Pediatric immune thrombocytopenia: A Real-World Observational Study.

- Real-world clinical trial of this compound (TPO-RA) in the treatment of primary immune thrombocytopenia (ITP).

- This compound: A promising thrombopoietin receptor agonist for the treatment of primary and secondary immune thrombocytopenia.

- Comparative analyses of the small molecule thrombopoietin receptor agonist eltrombopag and thrombopoietin on in vitro pl

- Thrombopoietin Receptor Levels in Tumor Cell Lines and Primary Tumors. PubMed Central.

- Modulation of human thrombopoietin receptor conformations uncouples JAK2 V617F-driven activation from cytokine-induced stimulation.

- Thrombopoietin receptor activation by myeloproliferative neoplasm associated calreticulin mutants.

- Luciferase Assays. Thermo Fisher Scientific.

- Revealing eltrombopag's promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activ

- HEL 92.1.7.

- This compound. IUPHAR/BPS Guide to PHARMACOLOGY.

- HEL cell line. AcceGen.

- In vitro and in vivo biology of a small molecular weight Tpo receptor agonist, SB-497115. Blood Journal.

- Utility of the Ba/F3 cell system for exploring on-target mechanisms of resistance to targeted therapies for lung cancer. NIH.

- Structural basis of MPL activ

- Human Erythroleukemia cell line HEL. BioHippo.

- Cellosaurus cell line HEL (CVCL_0001). Cellosaurus.

- Model for thrombopoietin receptor agonist activation of survival...

- The Thrombopoietin Receptor: Structural Basis of Traffic and Activation by Ligand, Mutations, Agonists, and Mut

- Constitutive activation and oncogenicity are mediated by loss of helical structure at the cytosolic boundary of thrombopoietin receptor mutant dimers. PubMed Central.

- Development of luciferase reporter-based cell assays. PubMed.

- Luciferase Reporter Assay.

- Safety, Pharmacokinetics and Pharmacodynamics of this compound Olamine, a Novel TPO-R Agonist, in Healthy Individuals. PubMed.

- BAF3 Cell Prolifer

- Ba/F3-JAK2-WT-Cell-Line. Kyinno Bio.

- Revealing eltrombopag's promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation.

Sources

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. mednexus.org [mednexus.org]

- 4. mednexus.org [mednexus.org]

- 5. Pharmacological characterization of this compound, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety and efficacy of this compound in patients with chronic immune thrombocytopenia: a single-arm, open-label, multi-center phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

- 9. A multicenter, randomized phase III trial of this compound: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

- 11. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ba/F3-JAK2-WT-Cell-Line - Kyinno Bio [kyinno.com]

- 13. Thrombopoietin Receptor Levels in Tumor Cell Lines and Primary Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. accegen.com [accegen.com]

- 16. ebiohippo.com [ebiohippo.com]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. Luciferase Reporter Assay - Creative BioMart [creativebiomart.net]

Hetrombopag Signal Transduction in Hematopoietic Cells: A Technical Guide

Introduction: Hetrombopag, a Novel Thrombopoietin Receptor Agonist

This compound is an orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist designed to stimulate platelet production.[1][2] It functions as a mimetic of thrombopoietin (TPO), the primary endogenous regulator of megakaryopoiesis and hematopoietic stem cell (HSC) maintenance.[3][4][5] By binding to and activating the TPO receptor, also known as c-Mpl, this compound initiates a cascade of intracellular signaling events that drive the proliferation and differentiation of hematopoietic progenitor cells, ultimately leading to an increase in platelet counts.[6][7][8] Preclinical studies have indicated that this compound possesses a potent pharmacological profile, in some cases superior to earlier generation TPO-RAs like eltrombopag, in stimulating TPO-R-dependent signaling.[1][2][6][7] This guide provides an in-depth exploration of the core signal transduction pathways activated by this compound in hematopoietic cells, offering both mechanistic insights and practical experimental protocols for researchers in hematology and drug development.

Core Signaling Cascades Activated by this compound

Upon binding to the c-Mpl receptor, this compound induces receptor homodimerization, which in turn triggers the activation of the receptor-associated Janus kinase 2 (JAK2).[5][9][10] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the c-Mpl receptor, creating docking sites for various downstream signaling molecules. This initiates three principal signaling pathways crucial for the biological effects of this compound: the JAK-STAT pathway, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[1][6][8][9][11]

The JAK-STAT Pathway: A Direct Route to Gene Transcription

The JAK-STAT pathway is a primary signaling axis for many cytokines and is central to the action of this compound.[12][13] Activation of this pathway is critical for the proliferation and self-renewal of HSCs and the development of megakaryocytes.[14][15][16]

Mechanism of Activation: Phosphorylated tyrosine residues on the c-Mpl receptor serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[10][11][17] Upon recruitment, STATs are themselves phosphorylated by JAK2.[5] This phosphorylation event causes the STAT proteins to dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in cell survival, proliferation, and differentiation.[5][10][14][18]

Diagram: this compound-Induced JAK-STAT Signaling Pathway

Caption: this compound activates the JAK-STAT pathway in hematopoietic cells.

The MAPK/ERK Pathway: Regulating Differentiation and Proliferation

The MAPK/ERK pathway is another crucial downstream effector of this compound signaling, playing a significant role in both the proliferation and differentiation of hematopoietic cells, including megakaryocytes.[10][19][20][21][22][23]

Mechanism of Activation: The activation of the MAPK/ERK pathway can be initiated through the recruitment of adaptor proteins like Shc to the phosphorylated c-Mpl receptor.[9] This leads to the recruitment of the Grb2-SOS complex, which in turn activates the small GTPase Ras. Activated Ras triggers a kinase cascade, sequentially activating Raf, MEK1/2, and finally ERK1/2.[9][10] Phosphorylated ERK1/2 translocates to the nucleus to phosphorylate and activate transcription factors such as c-Fos and c-Jun, which regulate genes involved in cell cycle progression and differentiation.[9]

Diagram: this compound-Induced MAPK/ERK Signaling Pathway

Caption: this compound activates the MAPK/ERK pathway in hematopoietic cells.

The PI3K/AKT Pathway: Promoting Cell Survival and Proliferation

The PI3K/AKT signaling pathway is essential for mediating the pro-survival and proliferative effects of this compound.[6][24][25] This pathway plays a critical role in preventing apoptosis and promoting cell cycle progression in hematopoietic progenitor cells.[1][11]

Mechanism of Activation: PI3K can be activated through its recruitment to the phosphorylated c-Mpl receptor, potentially via adaptor proteins like Gab2 or IRS2.[9][10] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a variety of downstream targets that inhibit apoptosis (e.g., by phosphorylating Bad) and promote cell cycle progression and proliferation (e.g., through the mTOR pathway).[10][26]

Diagram: this compound-Induced PI3K/AKT Signaling Pathway

Caption: this compound activates the PI3K/AKT pathway in hematopoietic cells.

Experimental Protocols for a Self-Validating System

To investigate the effects of this compound on these signaling pathways, a series of well-controlled experiments are necessary. The following protocols provide a framework for a self-validating system, where the results from each assay corroborate the others to build a comprehensive understanding of this compound's mechanism of action.

Protocol 1: Western Blot Analysis of Key Phosphorylated Signaling Proteins

This protocol is designed to qualitatively and semi-quantitatively assess the activation of the JAK-STAT, MAPK/ERK, and PI3K/AKT pathways by detecting the phosphorylation of key downstream proteins.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of phosphorylated proteins.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture human CD34+ hematopoietic progenitor cells or a TPO-responsive cell line (e.g., 32D-MPL) under appropriate conditions.[6]

-

Starve cells of cytokines for 4-6 hours prior to treatment to reduce basal signaling.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a fixed time (e.g., 15 minutes) for dose-response analysis.

-

For time-course analysis, treat cells with a fixed concentration of this compound (e.g., 10 nM) for various durations (e.g., 0, 5, 15, 30, 60 minutes).

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., recombinant TPO).

-

-

Protein Extraction:

-

After treatment, immediately place cells on ice and wash once with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve phosphorylation states.[27][28]

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[27]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Sample Preparation:

-

SDS-PAGE and Western Transfer:

-

Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[27][28]

-

Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-STAT5 (Tyr694), anti-phospho-ERK1/2 (Thr202/Tyr204), anti-phospho-AKT (Ser473)) overnight at 4°C.[29][30]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[27]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective proteins (e.g., total STAT5, total ERK, total AKT).

-

Quantify band intensities using densitometry software and express the level of phosphorylated protein relative to the total protein.

-

Protocol 2: Hematopoietic Progenitor Cell Proliferation Assay (CFU Assay)

This assay measures the functional consequence of this compound-induced signaling: the proliferation and differentiation of hematopoietic progenitor cells.

Step-by-Step Methodology:

-

Cell Preparation:

-

Isolate mononuclear cells from human bone marrow or cord blood using Ficoll-Paque density gradient centrifugation.

-

Optionally, enrich for CD34+ progenitor cells using immunomagnetic bead selection.

-

-

Cell Plating:

-

Resuspend cells in Iscove's Modified Dulbecco's Medium (IMDM).

-

Prepare a cell suspension in a methylcellulose-based semi-solid medium (e.g., MethoCult™) containing appropriate cytokines for hematopoietic colony formation, but without TPO.[31]

-

Add varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) to the cell/methylcellulose mixture.

-

Plate the mixture into 35 mm culture dishes.

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14 days to allow for colony formation.[31]

-

-

Colony Counting and Characterization:

-

Using an inverted microscope, count and characterize the different types of hematopoietic colonies formed, such as colony-forming unit-megakaryocyte (CFU-Mk), burst-forming unit-erythroid (BFU-E), and colony-forming unit-granulocyte/macrophage (CFU-GM).[32]

-

The increase in the number and size of colonies, particularly CFU-Mk, with increasing concentrations of this compound, provides a quantitative measure of its proliferative and differentiative capacity.

-

Protocol 3: Phospho-Flow Cytometry for Single-Cell Signaling Analysis

Phospho-flow cytometry allows for the quantitative analysis of protein phosphorylation in specific subpopulations of hematopoietic cells at a single-cell level, providing a more detailed picture than Western blotting.[33][34][35]

Step-by-Step Methodology:

-

Cell Preparation and Stimulation:

-

Prepare a single-cell suspension of hematopoietic cells (e.g., bone marrow mononuclear cells).

-

Stimulate cells with this compound as described in the Western blot protocol (dose-response or time-course).

-

-

Fixation and Permeabilization:

-

Antibody Staining:

-

Wash the cells to remove the methanol.

-

Stain the cells with a cocktail of fluorescently-conjugated antibodies. This should include:

-

Surface markers to identify specific cell populations (e.g., CD34 for progenitor cells, CD41 for megakaryocytic lineage).

-

Intracellular antibodies against phosphorylated signaling proteins (e.g., Alexa Fluor 647 anti-pSTAT5, PE anti-pERK).[36]

-

-

-

Flow Cytometric Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the specific cell populations of interest based on their surface marker expression.

-

Quantify the median fluorescence intensity (MFI) of the phospho-specific antibodies within each gated population.[35]

-

An increase in MFI in the this compound-treated samples compared to the vehicle control indicates activation of the specific signaling pathway in that cell type.

-

Quantitative Data Summary

The potency of this compound in activating TPO-R signaling and inducing a biological response can be quantified by its half-maximal effective concentration (EC50).

| Cell Line/Type | Assay | This compound EC50 (nM) | Eltrombopag EC50 (nM) | Reference |

| 32D-MPL Cells | Proliferation | 0.4 | 13.4 | [1][6] |

| Human CD34+ Cells | Proliferation | 2.3 | 86.2 | [6] |

| 32D-MPL Cells | STAT3 Phosphorylation | 2.6 | 13.4 | [37] |

| 32D-MPL Cells | STAT5 Phosphorylation | 2.6 | 13.4 | [37] |